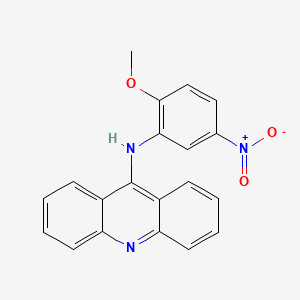
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1-propanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1-propanesulfonamide, also known as MDMA or Ecstasy, is a synthetic psychoactive drug that has gained popularity as a recreational drug due to its euphoric effects. However, in recent years, MDMA has gained attention in the scientific community due to its potential therapeutic effects in treating various mental health disorders, such as PTSD and anxiety.
Mécanisme D'action
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1-propanesulfonamide works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. This results in an increase in feelings of empathy, euphoria, and social bonding.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1-propanesulfonamide has been shown to increase heart rate and blood pressure, as well as body temperature. It can also cause dehydration and electrolyte imbalances. Long-term use of N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1-propanesulfonamide can lead to neurotoxicity and cognitive deficits.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1-propanesulfonamide has the advantage of being a potent and selective serotonin releaser, making it useful in studying the role of serotonin in various physiological and behavioral processes. However, its potential for neurotoxicity and cognitive deficits limits its use in long-term studies.
Orientations Futures
1. Further research into the potential therapeutic effects of N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1-propanesulfonamide in treating mental health disorders.
2. Development of safer and more effective N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1-propanesulfonamide analogs for use in therapy.
3. Investigation of the long-term effects of N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1-propanesulfonamide use on cognitive function and brain structure.
4. Study of the potential use of N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1-propanesulfonamide in treating other disorders, such as addiction and eating disorders.
5. Exploration of the neural mechanisms underlying the effects of N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1-propanesulfonamide on social bonding and empathy.
Méthodes De Synthèse
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1-propanesulfonamide involves several steps, including the condensation of safrole with hydroiodic acid, reduction of the resulting 1-(3,4-methylenedioxyphenyl)-2-nitropropene with sodium borohydride, and sulfonation of the resulting 3,4-methylenedioxyphenyl-2-propanone with sulfonyl chloride.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1-propanesulfonamide has been studied extensively in recent years for its potential therapeutic effects in treating mental health disorders. Studies have shown that N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1-propanesulfonamide-assisted psychotherapy can be effective in reducing symptoms of PTSD and anxiety, as well as improving interpersonal relationships and emotional well-being.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-methylpropane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-9(2)7-18(14,15)13-6-10-3-4-11-12(5-10)17-8-16-11/h3-5,9,13H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHVCBPQONESCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)NCC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B6070832.png)
![5-[(2,5-dimethyl-1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrol-3-yl)methylene]-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6070838.png)
![2-thiophenecarbaldehyde [1-(1H-benzimidazol-2-yl)-2-phenylethylidene]hydrazone](/img/structure/B6070840.png)
![N-(2,5-dimethylphenyl)-2-[3-[4-methyl-3-(propionylamino)phenyl]-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B6070843.png)
![N-{[1-(1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl]methyl}-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B6070845.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-N-methyl-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B6070858.png)

![({1-isobutyl-2-[(tetrahydro-2-furanylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[2-(1-piperidinyl)ethyl]amine](/img/structure/B6070872.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6070876.png)

acetic acid](/img/structure/B6070897.png)
![2-{[7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-N-(2-methylphenyl)hydrazinecarbothioamide](/img/structure/B6070902.png)
![3-[({1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B6070917.png)
![4-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B6070923.png)